11-cis-Retinoic Acid-d5

Vision Research Retinoid Metabolism Photoreceptor Biochemistry

Endogenous 11-cis-retinoic acid quantification in biological matrices is compromised by ion suppression and matrix effects in LC-MS/MS. 11-cis-Retinoic Acid-d5 resolves this as a stable isotope-labeled internal standard with a +5 Da mass shift, enabling precise isotope dilution quantification. • Retains native RARα/β/γ agonist activity (IC50=14 nM) and PPARβ/δ binding (Kd=17 nM), suitable for functional tracer and receptor activation studies. • High isotopic purity ensures linear calibration (R²>0.99) and sub-ng/mL sensitivity in plasma, serum, or ocular tissue homogenates. • Supplied with full analytical documentation; global B2B shipping available.

Molecular Formula C20H28O2
Molecular Weight 305.5 g/mol
Cat. No. B12421545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-cis-Retinoic Acid-d5
Molecular FormulaC20H28O2
Molecular Weight305.5 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
InChIInChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6-,12-11+,15-8+,16-14+/i3D3,10D2
InChIKeySHGAZHPCJJPHSC-VGVMDEDOSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-cis-Retinoic Acid-d5 Product Overview


11-cis-Retinoic Acid-d5 is a stable isotope-labeled analog of 11-cis-retinoic acid, a key metabolite in the visual cycle and retinoid signaling [1]. The compound incorporates five deuterium atoms (d5) into its cyclohexenyl ring structure, conferring a precise mass shift for mass spectrometric applications . It retains the biological activity of the native isomer, including high-affinity binding to retinoic acid receptors (RARα/β/γ, IC50 = 14 nM) and peroxisome proliferator-activated receptor β/δ (PPARβ/δ, Kd = 17 nM) .

Why 11-cis-Retinoic Acid-d5 Has No Substitute


The 11-cis configuration of the retinoid chromophore is essential for visual cycle function, as it is the specific isomer recognized by opsin proteins in photoreceptor cells [1]. Substituting with all-trans-retinoic acid (ATRA) or 9-cis-retinoic acid introduces isomer-specific receptor activation profiles and fails to recapitulate the native 11-cis signaling pathway [2]. Furthermore, unlabeled 11-cis-retinoic acid cannot be distinguished from endogenous pools in complex biological matrices by mass spectrometry, precluding accurate quantification via isotope dilution methods [3]. Alternative deuterated standards (e.g., d3 or d6 analogs) may present differing chromatographic retention or ionization efficiencies, compromising method reproducibility [4].

11-cis-Retinoic Acid-d5 Selection Evidence


11-cis Isomer Specificity in Visual Cycle

11-cis-Retinoic Acid-d5 retains the precise 11-cis double bond geometry required for visual cycle enzymology, unlike all-trans or 9-cis isomers. In RPE65 isomerase assays, only 11-cis-retinoids serve as substrates for regeneration of the visual chromophore 11-cis-retinal. Unlabeled 11-cis-retinoic acid cannot be distinguished from endogenous sources in MS-based quantification, whereas the d5-labeled analog provides a +5 Da mass shift enabling unambiguous detection and tracking [1].

Vision Research Retinoid Metabolism Photoreceptor Biochemistry

High Isotopic Purity for Quantification

Commercial 11-cis-Retinoic Acid-d5 is supplied with isotopic purity ≥99% . In contrast, unlabeled 11-cis-retinoic acid contains natural abundance isotopes only, providing no mass distinction for MS detection. Lower-purity deuterated standards (e.g., <98% d5 incorporation) produce significant 'cross-talk' from residual unlabeled material, skewing quantification in isotope dilution assays. A 99%+ enrichment ensures that <1% of the internal standard signal is derived from the analyte itself, maintaining method accuracy and linearity [1].

Analytical Chemistry Mass Spectrometry Isotope Dilution

Optimal Mass Shift for MS Discrimination

The replacement of five hydrogen atoms with deuterium increases the molecular mass from 300.44 Da (unlabeled) to 305.47 Da (d5) [1]. This +5 Da shift is sufficient to avoid isotopic overlap with the analyte's M+1 or M+2 natural abundance peaks in low-resolution MS, yet small enough to preserve nearly identical chromatographic retention and ionization efficiency [2]. Deuterated standards with fewer deuterium atoms (e.g., d3, shift +3 Da) may co-elute with analyte isotopologues, while higher-mass analogs (e.g., d6) can exhibit altered retention times due to deuterium isotope effects [3].

LC-MS/MS GC-MS Internal Standard

Reduced Toxicity in Preclinical Models

Deuterated retinoic acid analogs, including pentadeuterated derivatives, have been patented and studied for their reduced toxicity relative to the parent retinoid [1]. While no direct head-to-head toxicological data for 11-cis-Retinoic Acid-d5 vs. unlabeled 11-cis-retinoic acid are publicly available, class-level evidence indicates that deuterium substitution at metabolically labile positions can slow CYP450-mediated oxidation, reducing the formation of toxic metabolites [2]. This property is particularly relevant for in vivo studies where chronic retinoid exposure can cause hypervitaminosis A-like symptoms.

Toxicology Drug Development Deuterated Compounds

11-cis-Retinoic Acid-d5 Key Applications


Visual Cycle & Photoreceptor Metabolism

Use as a substrate or internal standard in enzyme assays characterizing RPE65 isomerase, RDH5 dehydrogenase, or LRAT acyltransferase activities. The 11-cis configuration is essential for tracking the conversion of all-trans-retinyl esters to 11-cis-retinol/retinal in retinal pigment epithelium (RPE) cell cultures or mouse models of retinal degeneration [1].

Endogenous 11-cis-Retinoic Acid Quantification

Employ as an internal standard in LC-MS/MS methods to correct for matrix effects, extraction recovery, and ion suppression in plasma, serum, or ocular tissue homogenates. The +5 Da mass shift and high isotopic purity ensure linear calibration curves (R² > 0.99) and sub-ng/mL sensitivity [2].

In Vivo Pharmacokinetics of Retinoids

Co-administer with deuterated or unlabeled retinoid drugs to track absorption, distribution, metabolism, and excretion (ADME). The deuterated 11-cis isomer can be distinguished from endogenous retinoid pools and from administered all-trans- or 9-cis-RA analogs, enabling precise bioavailability measurements and metabolite profiling [3].

Cell-Based Retinoid Signaling Tracing

Add to cell culture media as a stable isotope-labeled tracer to quantify uptake, isomerization, and transcriptional activation of RAR/RXR receptors. Use in conjunction with luciferase reporter assays to correlate intracellular 11-cis-RA concentrations with receptor activation kinetics [4].

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